2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
CAS No.:
Cat. No.: VC16052938
Molecular Formula: C28H53N3O6
Molecular Weight: 527.7 g/mol
* For research use only. Not for human or veterinary use.
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine -](/images/structure/VC16052938.png)
Specification
Molecular Formula | C28H53N3O6 |
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Molecular Weight | 527.7 g/mol |
IUPAC Name | 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
Standard InChI | InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
Standard InChI Key | HRLHJTYAMCGERD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound is a 1:1 salt comprising two distinct components:
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(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: A lysine derivative where both the α- and ε-amino groups are protected by Boc groups. The Boc groups () prevent unwanted side reactions during peptide synthesis .
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N-cyclohexylcyclohexanamine (DCHA): A secondary amine that forms a stable salt with the Boc-protected lysine, enhancing solubility in nonpolar solvents like dichloromethane or dimethylformamide .
The stereochemistry of the lysine backbone is critical, with the (2R) configuration ensuring compatibility with natural L-amino acids in peptide chains.
Table 1: Molecular Details of the Compound
Property | Value |
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IUPAC Name | (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
Molecular Formula | |
Molecular Weight | 527.7 g/mol |
CAS Registry Number | 204190-67-0 |
SMILES Notation | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
InChI Key | HRLHJTYAMCGERD-RFVHGSKJSA-N |
Synthesis and Manufacturing
Synthesis of Boc-Protected Lysine
The lysine derivative is synthesized via a two-step Boc protection process:
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Reaction of L-lysine with di-tert-butyl dicarbonate: Under alkaline conditions (pH 9–10), the α- and ε-amino groups of lysine react with di-tert-butyl dicarbonate () in a tetrahydrofuran (THF) or dioxane solvent. The reaction proceeds at 0–5°C to minimize side reactions .
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Acidification and isolation: The product is precipitated by adjusting the pH to 2–3 using hydrochloric acid, followed by filtration and drying under vacuum.
Formation of the DCHA Salt
The Boc-protected lysine is dissolved in ethyl acetate and combined with dicyclohexylamine in a 1:1 molar ratio. The mixture is stirred at room temperature, leading to the formation of a white crystalline solid. The salt is purified via recrystallization from a methanol-diethyl ether system .
Table 2: Synthesis Conditions
Parameter | Details |
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Protecting Agent | Di-tert-butyl dicarbonate |
Solvent | Tetrahydrofuran (THF) |
Temperature | 0–5°C (Boc protection), 25°C (salt formation) |
Yield | 75–85% after recrystallization |
Physicochemical Properties
Solubility and Stability
The DCHA salt exhibits high solubility in organic solvents such as dichloromethane (≥50 mg/mL) and dimethylformamide (≥100 mg/mL), but limited solubility in water (<1 mg/mL) . The Boc groups confer stability against nucleophilic attack and oxidation, making the compound suitable for long-term storage at −20°C.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1,710 cm (C=O stretch of Boc groups) and 1,520 cm (N–H bend of amide) .
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NMR Spectroscopy:
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound is a cornerstone in SPPS, where its Boc-protected amino groups enable sequential coupling of amino acids. The DCHA salt enhances solubility in reaction mixtures, ensuring efficient coupling yields (>95%).
Drug Development
Boc-protected lysine derivatives are intermediates in the synthesis of therapeutic peptides, including antiviral agents and enzyme inhibitors. For example, the compound has been used in the production of HIV protease inhibitors.
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